molecular formula C8H14O B172947 3-(Propan-2-yl)cyclopentan-1-one CAS No. 10264-56-9

3-(Propan-2-yl)cyclopentan-1-one

Katalognummer: B172947
CAS-Nummer: 10264-56-9
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: PYAUPTMCTBUIGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(Propan-2-yl)cyclopentan-1-one” is an organic compound with the molecular formula C8H14O . It is a derivative of cyclopentanone, which is a colorless liquid .


Molecular Structure Analysis

The molecular weight of “this compound” is 126.2 . The InChI code for this compound is 1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones, similar in structure to 3-(Propan-2-yl)cyclopentan-1-one, have been studied for their ability to act as isosteres for the carboxylic acid functional group. This research has demonstrated that these compounds can effectively substitute for carboxylic acids in drug design, particularly in the development of thromboxane A(2) receptor antagonists (Ballatore et al., 2011).

Gold-Catalyzed Cycloadditions

3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, structurally related to this compound, has been used in gold-catalyzed [2+2] cycloadditions with alkenes. This approach provides a method for creating highly substituted cyclobutane derivatives (Faustino et al., 2012).

Synthesis of Cyclopentane Derivatives

Research has explored the synthesis of compounds like 1,1-dicyclofentylethane and 1,2-dicyclopentylpropane from cyclopentadiene, indicating the versatility of cyclopentane derivatives in organic synthesis (Stanko & Platé, 1959).

Antimicrobial and Antiradical Activity

(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the potential of these compounds in biological applications (Čižmáriková et al., 2020).

Conversion into Cyclopentenones

Studies have also shown that 2-Alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones can be converted into trisubstituted cyclopent-2-enones. This research indicates the potential of these compounds in creating more complex organic structures (Schick et al., 1996).

Safety and Hazards

The safety information for “3-(Propan-2-yl)cyclopentan-1-one” indicates that it is classified as dangerous with hazard statements H225, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Eigenschaften

IUPAC Name

3-propan-2-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAUPTMCTBUIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-56-9
Record name 3-(propan-2-yl)cyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cyclopentenones designed to test the tolerance of the catalyst to functional groups and steric hindrance were subjected to the reduction conditions. A cyclopentenone that contained an isolated olefin was successfully reduced in high ee (entry 5). Substrates with either a benzyl ether (entry 6) or an ester (entry 7) were also reduced with high enantioselectivity. Examination of the tolerance of the catalyst to steric hindrance on the substrate revealed that longer reaction times were necessary as the steric bulk of the substituent on the β-carbon increased. For instance, the reduction of 3-isopropylcyclopentenone (entry 8) proceeded to 90% completion after 3 days to afford 3-isopropylcyclopentanone in 88% yield and 94% ee.13,14 To date, attempted reductions of cyclopentenones with vinyl or alkynyl groups conjugated to the enone to gave mixtures of products resulting from competing 1,4- and 1,6-reductions.
[Compound]
Name
Cyclopentenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
β-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of cyclopent-2-enone (1.5 mL, 18.27 mmol), CuBr—SMe2 (188 mg, 0.91 mmol), chlorotrimethylsilane (4.59 mL, 36.54 mmol) and HMPA (6.55 g, 36.54 mmol) in THF (30 mL) was added isopropylmagnesium bromide (36.54 mL, 1 M in THF) at −70° C. After stirring for 1 h at −70° C., the reaction mixture was quenched with HCl (10%). The mixture was extracted with Et2O. The organic layer was washed with aqueous NaHCO3 and brine. After dried over Na2SO4, the organic layer was concentrated to give 3-isopropylcyclopentanone (4 g, 100%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr SMe2
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
4.59 mL
Type
reactant
Reaction Step One
Name
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
36.54 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.